Cas no 1704069-45-3 ((4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid)

(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative featuring a pyridine core substituted with a methyl group and a pyrrolidine moiety. This compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl structures. Its boronic acid functional group offers high reactivity with aryl halides, while the electron-donating pyrrolidine substituent enhances stability and modulates electronic properties. The compound is particularly valuable in pharmaceutical and materials science research for constructing complex molecular architectures. Careful handling under inert conditions is recommended due to boronic acid sensitivity to moisture and oxidation.
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid structure
1704069-45-3 structure
Product name:(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid
CAS No:1704069-45-3
MF:C10H15BN2O2
MW:206.049302339554
MDL:MFCD28133099
CID:4674413

(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid
    • AM88136
    • (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid
    • MDL: MFCD28133099
    • Inchi: 1S/C10H15BN2O2/c1-8-6-10(13-4-2-3-5-13)12-7-9(8)11(14)15/h6-7,14-15H,2-5H2,1H3
    • InChI Key: HCZWVJXYHXWRPQ-UHFFFAOYSA-N
    • SMILES: OB(C1=CN=C(C=C1C)N1CCCC1)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 210
  • Topological Polar Surface Area: 56.6

(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM211285-1g
(4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid
1704069-45-3 95%
1g
$877 2023-02-17
eNovation Chemicals LLC
D626369-1g
(4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid
1704069-45-3 97%
1g
$1520 2024-05-24
eNovation Chemicals LLC
D626369-1g
(4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid
1704069-45-3 97%
1g
$1520 2025-02-27
eNovation Chemicals LLC
D626369-250mg
(4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid
1704069-45-3 97%
250mg
$886 2023-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M855909-1g
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid
1704069-45-3 98%
1g
¥7,231.00 2022-09-01
eNovation Chemicals LLC
D626369-1g
(4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid
1704069-45-3 97%
1g
$1520 2025-02-20

Additional information on (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid

Comprehensive Overview of (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid (CAS No. 1704069-45-3)

(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid is a specialized boronic acid derivative that has garnered significant attention in pharmaceutical and materials science research. With the CAS number 1704069-45-3, this compound is recognized for its unique structural features, including a pyridine core substituted with a pyrrolidine group and a boronic acid moiety. These characteristics make it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds in organic synthesis.

The growing interest in boronic acid compounds like 1704069-45-3 is driven by their versatility in drug discovery, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Researchers are increasingly exploring its potential in cancer therapeutics and neurodegenerative disease research, aligning with current trends in precision medicine. The compound’s electron-rich pyridine and boronic acid functionalities also make it a candidate for sensor development and catalysis, addressing demands for advanced materials in diagnostics and green chemistry.

One of the most frequently searched questions about (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid revolves around its synthetic applications and stability under physiological conditions. Studies highlight its compatibility with aqueous environments, a critical factor for bioconjugation and in vivo applications. Additionally, its pyrrolidine substituent enhances solubility, a key consideration for drug formulation—a topic of high relevance in pharmaceutical R&D forums and AI-driven literature searches.

From a structural-activity relationship (SAR) perspective, the methyl group at the 4-position of the pyridine ring influences steric and electronic properties, which can be tailored for specific target binding. This adaptability has led to its inclusion in high-throughput screening libraries, particularly for GPCR and enzyme modulation studies. Such applications resonate with the rise of AI-assisted drug design, where molecular docking and fragment-based screening are hot topics.

In material science, CAS 1704069-45-3 is explored for its role in organic electronics, such as OLEDs and photovoltaic cells, due to its conjugated system and boron-mediated charge transport. This aligns with global interest in sustainable energy solutions, a recurring theme in academic and industrial searches. The compound’s thermal stability and compatibility with polymer matrices further broaden its utility in smart materials.

For researchers sourcing 1704069-45-3, purity (>98%) and storage conditions (e.g., inert atmosphere, low temperature) are critical. Suppliers often emphasize HPLC and NMR validation, reflecting the demand for QC-certified intermediates in regulated industries. These details are frequently queried in chemical databases and e-commerce platforms, underscoring the need for transparency in technical documentation.

In summary, (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid exemplifies the convergence of medicinal chemistry and advanced materials. Its multifaceted applications—from drug scaffolds to energy-efficient technologies—position it as a compound of enduring relevance in interdisciplinary research. As synthetic methodologies evolve and computational tools accelerate discovery, this boronic acid derivative is poised to remain a focal point in scientific innovation.

Recommend Articles

Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd